N-desmethyl Netupitant D6

Catalog No.
S1802664
CAS No.
M.F
C29H30F6N4O
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-desmethyl Netupitant D6

Product Name

N-desmethyl Netupitant D6

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]-2-(trideuteriomethyl)propanamide

Molecular Formula

C29H30F6N4O

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3/i2D3,3D3

InChI Key

SRVSDBHUBFLSFE-XERRXZQWSA-N

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CCNCC4)C([2H])([2H])[2H]

Description

N-desmethyl Netupitant D6 is the deuterium labeled N-desmethyl Netupitant, which is a metabolite of Netupitant.

N-desmethyl Netupitant D6 is a deuterated derivative of N-desmethyl Netupitant, which is a metabolite of the antiemetic drug Netupitant. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in its molecular structure, enhancing its stability and making it useful for various analytical applications. The full chemical name is 2-(3,5-bis(trifluoromethyl)phenyl)-N-methyl-2-(methyl-d3)-N-(6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-yl)propanamide-3,3,3-d3, with a molecular formula of C30H26D6F6N4O and a molecular weight of 584.6 g/mol .

Typical for amides and aromatic compounds. It can participate in:

  • Hydrolysis: Breaking down into its constituent parts in the presence of water.
  • Oxidation: Potentially forming various oxidized derivatives.
  • Substitution Reactions: Due to the presence of functional groups such as amines and aromatic rings, it can react with electrophiles or nucleophiles.

These reactions are crucial for understanding its behavior in biological systems and its interactions with other compounds.

N-desmethyl Netupitant D6 exhibits biological activity primarily related to its role as a metabolite of Netupitant, which is known for its antagonistic effects on neurokinin-1 receptors. This activity is significant in the prevention of nausea and vomiting associated with chemotherapy. The deuterated form may also provide insights into pharmacokinetics and metabolic pathways due to its unique isotopic labeling .

The synthesis of N-desmethyl Netupitant D6 typically involves:

  • Starting Materials: Utilizing precursors that contain deuterium-labeled methyl groups.
  • Reactions: Employing standard organic synthesis techniques such as:
    • N-methylation: Using deuterated methyl iodide or similar reagents.
    • Coupling Reactions: To form the complex structure involving piperazine and pyridine derivatives.
  • Purification: Techniques such as chromatography to isolate the desired compound from by-products.

These methods ensure high purity and yield of the compound suitable for research applications .

N-desmethyl Netupitant D6 has several important applications:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry for quantifying Netupitant and its metabolites, helping in pharmacokinetic studies.
  • Research Tool: Used in studies examining the metabolism of drugs and their pathways in biological systems.
  • Pharmaceutical Development: Assists in understanding drug interactions and efficacy through isotopic labeling .

Interaction studies involving N-desmethyl Netupitant D6 focus on its binding affinity to neurokinin-1 receptors and its metabolic interactions with other drugs. These studies help elucidate how this compound influences the pharmacological profile of Netupitant and its potential effects when combined with other therapeutic agents. Understanding these interactions is crucial for optimizing treatment regimens in clinical settings .

N-desmethyl Netupitant D6 shares similarities with several compounds, particularly those related to antiemetic therapies:

Compound NameStructure FeaturesUnique Aspects
NetupitantContains trifluoromethyl groupsFirst-in-class neurokinin-1 receptor antagonist
AprepitantSimilar receptor activityNon-deuterated form used clinically
RolapitantDifferent structural modificationsDeveloped for similar therapeutic indications

While N-desmethyl Netupitant D6 is primarily used for analytical purposes due to its isotopic labeling, other compounds like Aprepitant and Rolapitant are utilized directly in clinical settings for managing nausea .

XLogP3

6.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

570.27004104 g/mol

Monoisotopic Mass

570.27004104 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-02-18
[1] Design and study of peptide-based inhibitors of amylin cytotoxicity. Hoffmann, T., et al.: Bioorg. Med. Chem. Lett., 16, 1362 (2006); 

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